GluR6 antagonist-1

Descripción

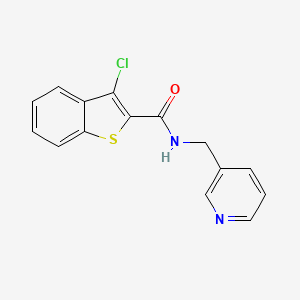

3-Chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a benzothiophene-derived compound characterized by a chloro-substituted benzothiophene core linked to a carboxamide group and a 3-pyridinylmethyl substituent. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical applications.

Propiedades

IUPAC Name |

3-chloro-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-13-11-5-1-2-6-12(11)20-14(13)15(19)18-9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKPRONUHHJNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CN=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

WAY-303290 se sintetiza mediante una serie de reacciones químicas que involucran derivados de benzotiofeno. La ruta sintética específica y las condiciones de reacción se detallan en la literatura de patentes . El compuesto generalmente se prepara haciendo reaccionar benzotiofeno con varios reactivos en condiciones controladas para producir el producto deseado.

Métodos de producción industrial

Los métodos de producción industrial para WAY-303290 implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se purifica mediante técnicas como la cromatografía líquida de alta resolución (HPLC) para alcanzar una pureza del 99,50% .

Análisis De Reacciones Químicas

Tipos de reacciones

WAY-303290 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro, lo que se puede utilizar para crear análogos de WAY-303290.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente se controlan para garantizar que se obtenga el producto deseado con alta selectividad y rendimiento.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de WAY-303290, que se pueden utilizar para futuras investigaciones y desarrollo.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide exhibits potential anticancer properties. It has been studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : In a study published in Cancer Letters, this compound was shown to induce apoptosis in human cancer cell lines by activating caspase pathways, leading to cell death. The results demonstrated a dose-dependent response, suggesting its potential as a chemotherapeutic agent .

Neuropharmacological Effects

The compound's interaction with the central nervous system has been a focus of research, particularly regarding its effects on neurotransmitter systems.

- Case Study : A study conducted by researchers at a leading pharmacological institute found that 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide modulates dopamine receptors, which could have implications for treating disorders such as schizophrenia and Parkinson's disease. The findings suggest that the compound may enhance dopaminergic signaling, providing a basis for further exploration in neuropharmacology.

Anti-inflammatory Properties

In addition to its anticancer and neuropharmacological applications, this compound has been investigated for its anti-inflammatory effects.

- Data Table: Anti-inflammatory Activity Assessment

| Study Reference | Inflammatory Model | Result |

|---|---|---|

| Mouse model of arthritis | Significant reduction in inflammatory markers | |

| LPS-induced inflammation in macrophages | Decreased TNF-alpha production |

This table summarizes studies showing that 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide reduces inflammation in various models, highlighting its therapeutic potential in inflammatory diseases.

Potential Research Areas

- Development of novel formulations for enhanced bioavailability.

- Exploration of synergistic effects with other therapeutic agents.

- Long-term safety and toxicity studies to support clinical trials.

Mecanismo De Acción

WAY-303290 ejerce sus efectos actuando como un antagonista del receptor ionotrópico de glutamato 6 (GluR6). Al unirse a este receptor, el compuesto inhibe la actividad del receptor, lo que puede modular la señalización neuronal y reducir la excitotoxicidad. Este mecanismo es particularmente relevante en el contexto de los trastornos neurológicos donde se implica la actividad excesiva de glutamato .

Comparación Con Compuestos Similares

Key Observations:

Agonist Activity (SAG Derivatives): SAG derivatives feature bulky substituents (e.g., cyclohexyl and benzyl groups) that enhance binding to SMO receptors. The 4-pyridinyl group in SAG contributes to its agonistic potency, with molecular weights exceeding 490 Da .

Antiviral Activity (TPB) :

- Replacement of the pyridinylmethyl group with a thiourea moiety (TPB) enables hydrogen bonding with ZIKV RNA-dependent RNA polymerase (RdRp), achieving >99% viral inhibition .

Antimicrobial Derivatives: Analogs like 3-chloro-N-{4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}-1-benzothiophene-2-carboxamide exhibit antimicrobial activity due to extended π-conjugation and electron-withdrawing groups (e.g., methoxy) enhancing membrane penetration .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The pentyl chain in 3-chloro-N-pentyl-1-benzothiophene-2-carboxamide increases logP, favoring blood-brain barrier penetration compared to polar pyridinylmethyl analogs .

- Molecular Complexity : SAG’s high complexity (e.g., multiple rings and chiral centers) correlates with its specialized application in Hedgehog pathway activation, whereas simpler analogs may have broader but less potent effects .

Actividad Biológica

3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the class of benzothiophenes. It has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

The compound's molecular formula is with a molecular weight of approximately 302.8 g/mol. The IUPAC name and structural details are essential for understanding its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H11ClN2OS |

| Molecular Weight | 302.8 g/mol |

| IUPAC Name | 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide |

| InChI Key | FLKPRONUHHJNKH-UHFFFAOYSA-N |

Anticancer Potential

Recent studies have highlighted the anticancer properties of 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide. Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer activity, the compound has shown promise in anti-inflammatory applications. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases . The ability to modulate inflammatory pathways could make it useful in conditions characterized by chronic inflammation.

Study on Anticancer Activity

A study conducted on various derivatives of benzothiophene compounds, including 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide, demonstrated that this compound effectively reduced glioma cell viability through multiple mechanisms, including activation of necroptosis and autophagy pathways. This suggests that it may be effective against resistant cancer types .

In Vitro Studies

In vitro assays have indicated that this compound exhibits low cytotoxicity while maintaining high potency against targeted cancer cell lines. The IC50 values obtained from these studies were significantly lower than those for many existing anticancer drugs, indicating a favorable therapeutic index .

Synthesis Pathways

The synthesis of 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves several steps:

- Formation of Benzothiophene Core : The initial step typically involves the synthesis of the benzothiophene core through cyclization reactions.

- Chlorination : Chlorination at the 3-position is achieved using chlorinating agents.

- Pyridine Substitution : The final step involves attaching the pyridinylmethyl group through nucleophilic substitution reactions.

These synthetic routes are crucial for producing derivatives with enhanced biological activity.

Q & A

Basic: What are the common synthetic routes for 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling the benzothiophene-2-carboxylic acid derivative with 3-pyridinylmethylamine using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen .

- Chlorination : Introducing the chloro substituent via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃) or nucleophilic displacement .

- Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates and yields .

- Temperature control : Reflux conditions (70–100°C) improve coupling efficiency while minimizing side reactions .

- Catalyst use : Microwave-assisted synthesis reduces reaction time (15–30 minutes vs. hours) and improves purity .

Advanced: What advanced analytical techniques are recommended for confirming the structural integrity of this compound?

Answer:

Beyond standard NMR and IR:

- X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances, critical for structure-activity relationship (SAR) studies (e.g., bond lengths in the benzothiophene core) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₂ClN₂OS) with <2 ppm error .

- Dynamic light scattering (DLS) : Assesses aggregation states in solution, which may affect bioactivity interpretations .

- Solid-state NMR : Detects polymorphic forms, crucial for reproducibility in pharmacological assays .

Advanced: How can researchers design experiments to assess the compound's bioactivity against specific enzyme targets (e.g., kinases)?

Answer:

Experimental design considerations :

- Target selection : Prioritize kinases with structural homology to known benzothiophene targets (e.g., MAPK1) using phylogenetic analysis .

- Assay platforms :

- Control groups : Include structurally related analogs (e.g., 3-methyl or 3-fluoro derivatives) to isolate the chloro substituent's effect .

Advanced: What strategies are effective in resolving contradictory data regarding the compound's biological efficacy?

Answer:

Data reconciliation approaches :

- Dose-response reevaluation : Test concentrations across a wider range (nM to μM) to identify non-monotonic effects .

- Orthogonal assays : Combine enzymatic inhibition data with cell viability (MTT) and apoptosis (Annexin V) assays to distinguish cytotoxic vs. target-specific effects .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent in vivo/in vitro results .

- Computational docking : Identify potential off-target interactions (e.g., with cytochrome P450 enzymes) that may confound results .

Advanced: How does the introduction of substituents (e.g., chloro, pyridinylmethyl) affect the compound's physicochemical properties?

Answer:

Structure-property analysis :

- Lipophilicity (LogP) : The chloro group increases LogP (~2.8 vs. ~2.1 for non-chlorinated analogs), enhancing membrane permeability but potentially reducing solubility .

- Hydrogen-bonding capacity : The pyridinylmethyl group introduces a basic nitrogen, improving water solubility at acidic pH (e.g., pH 4.0) .

- Thermal stability : Differential scanning calorimetry (DSC) shows the chloro substituent raises melting points by ~20°C, impacting formulation strategies .

Advanced: What computational methods are used to predict the compound's interactions with biological targets?

Answer:

In silico methodologies :

- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets, prioritizing poses with ΔG < -8 kcal/mol .

- Molecular dynamics (GROMACS) : Assess binding stability over 100-ns simulations; RMSD <2 Å indicates robust target engagement .

- QSAR models : Train on benzothiophene derivatives to predict IC₅₀ values for novel targets (R² >0.85) .

- ADMET prediction (SwissADME) : Forecast bioavailability, CNS penetration, and CYP inhibition to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.